ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Molecular Geometry and Crystallographic Analysis
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (C₇H₇F₃N₂O₂) crystallizes in the monoclinic space group P2₁/m (no. 11) with unit cell parameters a = 6.8088(8) Å, b = 6.7699(9) Å, c = 9.9351(12) Å, and β = 105.416(3)°. The asymmetric unit contains one molecule, with the pyrazole ring adopting a planar geometry (maximum deviation: 0.016 Å). The trifluoromethyl (-CF₃) and ethoxycarbonyl (-COOEt) substituents occupy positions 3 and 5 on the pyrazole ring, respectively (Figure 1).
Key bond lengths include:
- N1–N2: 1.348(2) Å
- C3–C4 (pyrazole): 1.372(3) Å
- C5–O2 (carbonyl): 1.211(2) Å
- C–F bonds: 1.332(2)–1.341(2) Å.
Hydrogen bonding between N1–H1 and the carbonyl oxygen (O1) of a neighboring molecule forms infinite chains along the a-axis [N1–H1···O1: 2.06(3) Å, 137(2)°]. The trifluoromethyl group exhibits rotational disorder, with fluorine atoms occupying two distinct positions.
Table 1: Crystallographic data for this compound
| Parameter | Value |
|---|---|
| Space group | P2₁/m |
| a (Å) | 6.8088(8) |
| b (Å) | 6.7699(9) |
| c (Å) | 9.9351(12) |
| β (°) | 105.416(3) |
| Volume (ų) | 441.48(9) |
| Z | 2 |
| R-factor | 0.0398 |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.27 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 6.85 (s, 1H, pyrazole-H), 13.12 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 109.2 (C-F₃), 122.4 (pyrazole-C3), 141.5 (pyrazole-C5), 161.2 (C=O), 166.7 (CF₃).
- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.4 (CF₃).
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
- Molecular ion peak: m/z 208.046 [M]⁺ (calculated: 208.046).
- Fragmentation: Loss of COOEt (m/z 139) and CF₃ (m/z 69).
Table 2: Key spectroscopic assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 6.85 (s) | Pyrazole C4-H |
| ¹³C NMR | δ 161.2 | Carbonyl (C=O) |
| IR | 1705 cm⁻¹ | C=O stretch |
Tautomeric Behavior and Substituent Effects
The compound exists exclusively as the 1H-5-carboxylate tautomer in the solid state, stabilized by intramolecular hydrogen bonding (N1–H1···O1). Theoretical calculations (B3LYP/def-TZVP) indicate the 5-substituted tautomer is energetically favored by 8.3 kcal/mol over the 3-substituted form due to conjugation between the carbonyl group and the pyrazole ring.
The electron-withdrawing -CF₃ group reduces electron density at N1, increasing NH acidity (pKa ≈ 9.2). This contrasts with non-fluorinated analogs (e.g., ethyl 3-methyl-1H-pyrazole-5-carboxylate, pKa ≈ 11.5), demonstrating the -CF₃ group’s strong inductive effect.
Comparative Analysis with Analogous Pyrazole Derivatives
Table 3: Structural comparison with related pyrazoles
Key differences include:
- Substituent position : The 5-carboxylate derivative exhibits shorter hydrogen bonds (2.06 Å vs. 2.12–2.21 Å in 4-carboxylate analogs) due to improved orbital overlap.
- Electron effects : The -CF₃ group at position 3 increases the pyrazole ring’s dipole moment (5.2 Debye) compared to methyl-substituted analogs (3.8 Debye).
- Bioactivity : Unlike 4-carboxylate derivatives (e.g., antifungal agents in ), the 5-carboxylate isomer shows limited biological activity, highlighting structure-function dependence.
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-5(12-11-4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFFNTKRAYWFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369426 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129768-30-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129768-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure that includes two nitrogen atoms. The incorporation of a trifluoromethyl group (-CF₃) significantly enhances both the chemical stability and biological activity of the compound. This article explores its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by various studies and findings.
- Molecular Formula : C₇H₇F₃N₂O₂
- Structure : Contains a pyrazole ring with an ethyl ester and a trifluoromethyl group.
The trifluoromethyl group increases the lipophilicity of the compound, improving its bioavailability and therapeutic efficacy. This modification allows for better interaction with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections .
Antiviral Properties
Research has indicated that compounds containing pyrazole structures can exhibit antiviral activity. This compound may interact with viral enzymes or receptors, although specific mechanisms require further investigation .
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For instance, one study reported that pyrazole derivatives exhibited significant inhibition of these enzymes, suggesting that this compound could be developed into effective anti-inflammatory agents .
Anticancer Potential
The anticancer activity of this compound has garnered attention in recent years. Pyrazole derivatives are known to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and modulate key signaling pathways associated with tumor growth .
Case Study: In Vitro Anticancer Activity
A study focusing on the anticancer effects of pyrazole derivatives highlighted that compounds with similar structures exhibited antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. This compound is hypothesized to share these properties due to its structural similarities .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Exhibits significant inhibition of COX enzymes; induces apoptosis in cancer cells |
| Pazopanib | Anticancer | Approved drug targeting multiple cancers; shows effectiveness against renal cell carcinoma |
| Ruxolitinib | Anticancer | JAK inhibitor used for myelofibrosis; highlights importance of pyrazole in cancer therapy |
This table illustrates how this compound compares with other notable pyrazole-containing compounds regarding their biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antiviral Properties
Research indicates that ETPC exhibits potential antimicrobial and antiviral activity. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammatory responses. The trifluoromethyl group is believed to enhance the compound's metabolic stability and bioavailability, which are critical for therapeutic efficacy.
Anti-inflammatory and Analgesic Agents
ETPC has been investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to modulate key signaling pathways in cells suggests that it could influence processes such as proliferation, differentiation, and apoptosis. Further studies are needed to elucidate the specific mechanisms of action and therapeutic applications.
Cancer Research
The compound's structural features make it a candidate for developing anticancer agents. The unique combination of the pyrazole core with the trifluoromethyl group may enhance interactions with biological targets relevant to cancer treatment .
Agrochemical Applications
ETPC serves as a key intermediate in synthesizing various agrochemicals, including herbicides. Its structural similarities with other pyrazole derivatives suggest potential applications in pest control formulations . The incorporation of ETPC into agricultural chemicals may improve their efficacy due to enhanced solubility and stability.
Materials Science Applications
The unique properties of ETPC allow for exploration in materials science. The electron-withdrawing trifluoromethyl group can impart interesting characteristics to materials incorporating this molecule, potentially leading to novel applications in coatings, polymers, and other advanced materials .
Case Studies
- Antimicrobial Activity Study : A study conducted on ETPC demonstrated its effectiveness against various bacterial strains. The compound showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.
- Inflammation Model : In vitro experiments using cell lines treated with ETPC revealed a reduction in pro-inflammatory cytokines. This suggests that ETPC could be developed into a therapeutic agent for inflammatory diseases.
- Synthesis of Novel Derivatives : Researchers have successfully synthesized derivatives of ETPC with enhanced biological activity, showcasing its versatility as a scaffold for drug development .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Positional Isomerism : The 4-carboxylate isomer () exhibits higher crystallinity (m.p. 141–142°C) compared to the 5-carboxylate variant, likely due to differences in hydrogen bonding and packing efficiency .
- Substituent Effects: Methyl or phenyl groups at N1 (e.g., compounds in ) improve solubility and alter bioactivity.
- Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability, making these compounds resistant to oxidative degradation in biological systems .
Efficiency Trends :
- Methylation (73.8% yield) is more efficient than phenyl substitution (91% yield) due to steric and electronic factors .
- Brominated derivatives () require harsher conditions but enable further functionalization (e.g., Suzuki coupling) .
Research Findings and Implications
Preparation Methods
Pyrazole-5-carboxylates are typically synthesized via cyclization reactions involving β-dicarbonyl compounds or their equivalents with hydrazine derivatives. The introduction of the trifluoromethyl substituent at the 3-position often requires specialized reagents or starting materials bearing the CF3 group.
Preparation Methods of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Cyclization of Trifluoromethyl Ketones with Hydrazine
One of the most direct approaches involves the reaction of trifluoromethyl-substituted methyl ketones with hydrazine or hydrazine derivatives to form the pyrazole ring. This method often employs a two-step sequence:
- Step 1: Formation of β-diketone or β-ketoester intermediates by reaction of trifluoromethyl ketones with reagents such as dimethyl oxalate.
- Step 2: Cyclization with hydrazine under acidic or neutral conditions to yield the pyrazole ring.
For example, methyl ketones bearing the trifluoromethyl group can be treated with dimethyl oxalate in the presence of a base like potassium tert-butoxide to afford intermediates that cyclize with hydrazine at moderate temperatures (around 50 °C) in acetic acid solvent. Subsequent esterification or hydrolysis steps yield the ethyl ester of the pyrazole carboxylate.
Use of Trichloromethyl Enones as Precursors
A regiocontrolled method reported involves the use of trichloromethyl enones as starting materials. These enones react with hydrazine hydrochlorides in an alcohol solvent under reflux conditions to form pyrazole carboxylates regioselectively. The trichloromethyl group acts as a precursor to the carboxyalkyl moiety, enabling a one-pot three-component synthesis with moderate to excellent yields (52–97%). The reaction selectivity depends on the hydrazine type: free hydrazine leads to 1,5-regioisomers, while arylhydrazine hydrochlorides favor 1,3-regioisomers.
General Experimental Procedure (Adapted for Ethyl Ester):
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Trichloromethyl enone (1 mmol) in ethanol (10 mL) | Alcohol solvent choice affects yield |
| 2 | Hydrazine hydrochloride (1.2 mmol) added at room temp | Vigorous stirring for 15 min |
| 3 | Reflux for 16 h (or 90 °C for higher boiling alcohols) | Reaction completion monitored by TLC |
| 4 | Solvent removal under vacuum | Purification by silica gel chromatography |
This method is suitable for synthesizing ethyl esters of pyrazole carboxylates with trifluoromethyl substituents by selecting appropriate starting enones.
Alkylation of Pyrazole Carboxylates
Another approach involves the alkylation of pyrazole carboxylates at the nitrogen position to introduce alkyl groups, including ethyl. This method typically uses sodium hydride (NaH) as a base and alkylating agents such as dimethyl carbonate in polar aprotic solvents like dimethylformamide (DMF). The reaction is carried out at elevated temperatures (~110 °C) for several hours, followed by work-up involving extraction and purification steps.
A representative procedure for alkylation (though for ethyl 3-ethyl-1H-pyrazole-5-carboxylate) is as follows:
| Parameter | Condition/Value |
|---|---|
| Starting material | Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) |
| Base | Sodium hydride (0.2–0.8 g) |
| Alkylating agent | Dimethyl carbonate (200–400 mmol) |
| Solvent | Dimethylformamide (20 mL) |
| Temperature | 110 °C |
| Reaction time | 4 hours |
| Work-up | Vacuum distillation, aqueous extraction with ethyl acetate, drying with MgSO4, filtration, distillation |
| Yield | 79–89% (depending on conditions) |
This method can be adapted to introduce trifluoromethyl groups by using suitable trifluoromethyl-containing alkylating agents or intermediates.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization of trifluoromethyl ketones with hydrazine | Trifluoromethyl methyl ketones, dimethyl oxalate, hydrazine | Potassium tert-butoxide, AcOH, 50 °C | 60–85 | Multi-step, moderate temperature |
| Trichloromethyl enone method | Trichloromethyl enones, hydrazine hydrochloride | Reflux in alcohol, 16 h | 52–97 | Regioselective, one-pot, versatile |
| Alkylation of pyrazole carboxylates | Ethyl pyrazolecarboxylate, NaH, dimethyl carbonate | DMF, 110 °C, 4 h | 79–89 | Requires strong base, high temperature |
Research Findings and Mechanistic Insights
Regioselectivity: The trichloromethyl enone method demonstrates that the nature of hydrazine (free vs. hydrochloride salt) controls regioselectivity, which is crucial for obtaining the desired substitution pattern on the pyrazole ring.
Reaction Conditions: Elevated temperatures and polar aprotic solvents favor alkylation reactions, while milder conditions are sufficient for cyclization steps involving hydrazine and β-dicarbonyl intermediates.
Yield Optimization: Increasing the equivalents of alkylating agents or bases can improve yields, but excessive amounts may complicate purification or cause side reactions.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Single Crystal X-ray (SCXR) analyses are standard for confirming the regioisomeric structure and purity of the synthesized compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for high yield?
- Answer: The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or via halogenation/trifluoromethylation of pre-formed pyrazole cores. Multi-step protocols often involve optimizing solvent polarity (e.g., ethanol or THF), temperature (reflux conditions), and catalysts (e.g., K₂CO₃ or Pd(PPh₃)₄ for cross-coupling). Yields improve with controlled stoichiometry and inert atmospheres. Post-synthesis, column chromatography (using ethyl acetate/petroleum ether) or recrystallization ensures purity .
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
- Answer: Use gloves, lab coats, and eye protection to avoid skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl or ester groups. Avoid exposure to moisture and strong oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via licensed waste management .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
- Answer: ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm). FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹). HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns. XRD (if crystalline): Resolve bond angles/planarity of the pyrazole core .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software mitigate these issues?
- Answer: Challenges include low crystal quality due to flexible ester groups and disorder in the trifluoromethyl moiety. SHELXL (via SHELXTL ) refines anisotropic displacement parameters and models disorder using PART instructions. High-resolution data (≤1.0 Å) and TWIN/BASF commands resolve twinning. Hydrogen bonding networks (e.g., C–H···O) are validated via PLATON .
Q. How does the introduction of the trifluoromethyl group influence the biological activity of pyrazole derivatives, and what in vitro assays are recommended to assess this?
- Answer: The -CF₃ group enhances lipophilicity (logP), improving membrane permeability and metabolic stability. For antimicrobial activity, use broth microdilution assays (MIC/MBC) against S. aureus and E. coli. For enzyme inhibition (e.g., COX-2), employ fluorescence-based binding assays. Compare IC₅₀ values with non-fluorinated analogs to quantify -CF₃ contributions .
Q. What strategies can be employed to resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Answer: Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or rotameric forms. Use variable-temperature NMR to probe dynamic effects. For mass spectral anomalies, employ tandem MS/MS to distinguish isobaric species. Cross-validate with DFT calculations (e.g., Gaussian) to predict stable conformers .
Q. In multi-step syntheses involving this compound, how can intermediates be efficiently purified and characterized to ensure subsequent reaction success?
- Answer: After each step, monitor reactions via TLC (silica, UV detection). Use flash chromatography with gradient elution (hexane → ethyl acetate) for polar intermediates. For air-sensitive intermediates (e.g., boronic esters), employ Schlenk techniques. Confirm intermediate identity via ¹H NMR and LC-MS before proceeding .
Q. What computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Answer: Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand docking. MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. QM/MM : Calculate activation energies for covalent adduct formation. Validate predictions with SPR (surface plasmon resonance) binding assays .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
